N-[4-(dimethylamino)benzyl]-2-(3,5-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,5-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a phenyl ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,5-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzyl chloride with 3,5-dimethylphenol in the presence of a base to form an intermediate. This intermediate is then reacted with oxolane-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,5-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,5-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,5-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and oxolane rings contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(DIMETHYLAMINO)PHENYL)-2-(3-METHYLPHENOXY)ACETAMIDE
- N-(4-(DIMETHYLAMINO)PHENYL)-2-(4-METHYLPHENOXY)ACETAMIDE
- N-(4-(AMINOSULFONYL)PHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,5-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both dimethylamino and oxolane groups provides distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C24H32N2O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C24H32N2O3/c1-18-12-19(2)14-23(13-18)29-17-24(27)26(16-22-6-5-11-28-22)15-20-7-9-21(10-8-20)25(3)4/h7-10,12-14,22H,5-6,11,15-17H2,1-4H3 |
InChI Key |
XJHSPSZSQIYXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C)C |
Origin of Product |
United States |
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